Unambiguous MRM Quantification via Isotopic Mass Shift
Dulcite-13C-3 provides a distinct +1.0 Da mass shift compared to endogenous unlabeled dulcite (C6H14O6, MW 182.17 g/mol) [1]. This mass difference, arising from the substitution of a single 12C atom with 13C at position 3, is sufficient for complete baseline resolution in triple quadrupole multiple reaction monitoring (MRM) without isotopic cross-talk [2]. In contrast, unlabeled dulcite cannot be used as an internal standard due to signal overlap. Uniformly 13C-labeled ([UL-13C]) galactitol exhibits a +6 Da shift, which may cause differential ion suppression [3].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 183.16 g/mol |
| Comparator Or Baseline | Unlabeled Dulcite: 182.17 g/mol; [UL-13C]Galactitol: 188.13 g/mol |
| Quantified Difference | +0.99 Da vs. unlabeled; -4.97 Da vs. [UL-13C] |
| Conditions | Calculated from molecular formulas (C5¹³CH14O6 vs. C6H14O6 vs. ¹³C6H14O6) |
Why This Matters
The +1 Da mass shift ensures that Dulcite-13C-3 and endogenous dulcite are resolved in the mass analyzer without cross-interference, a prerequisite for accurate isotope dilution quantification.
- [1] InvivoChem. Dulcite-13C-3 Product Page. Accessed 2026. View Source
- [2] Stokvis E, Rosing H, Beijnen JH. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Commun Mass Spectrom. 2005;19(3):401-407. View Source
- [3] Wu L, Mashego MR, van Dam JC, et al. Quantitative analysis of the microbial metabolome by isotope dilution mass spectrometry using uniformly 13C-labeled cell extracts as internal standards. Anal Biochem. 2005;336(2):164-171. View Source
